molecular formula C9H6Br2Cl3NO3 B14321399 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide CAS No. 106792-74-9

3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Cat. No.: B14321399
CAS No.: 106792-74-9
M. Wt: 442.3 g/mol
InChI Key: HETITXUGOPKSMJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is an organic compound that features a benzene ring substituted with bromine, hydroxyl, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves multiple steps:

    Hydroxylation: The addition of a hydroxyl group at the 2 position.

    Amidation: The formation of the amide bond with 2,2,2-trichloro-1-hydroxyethylamine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove bromine atoms or convert the amide group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups in place of bromine.

Scientific Research Applications

3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity. Specific pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-2-hydroxybenzoic acid: Similar structure but lacks the amide group.

    3,5-Dibromo-2-hydroxybenzaldehyde: Contains an aldehyde group instead of the amide.

    3,5-Dibromobenzamide: Similar but lacks the hydroxyl and trichloroethyl groups.

Uniqueness

3,5-Dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is unique due to the presence of both bromine and trichloroethyl groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

106792-74-9

Molecular Formula

C9H6Br2Cl3NO3

Molecular Weight

442.3 g/mol

IUPAC Name

3,5-dibromo-2-hydroxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

InChI

InChI=1S/C9H6Br2Cl3NO3/c10-3-1-4(6(16)5(11)2-3)7(17)15-8(18)9(12,13)14/h1-2,8,16,18H,(H,15,17)

InChI Key

HETITXUGOPKSMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NC(C(Cl)(Cl)Cl)O)O)Br)Br

Origin of Product

United States

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